molecular formula C8H11NO2 B2853991 6-Isopropoxypyridin-3-OL CAS No. 903886-71-5

6-Isopropoxypyridin-3-OL

Katalognummer B2853991
CAS-Nummer: 903886-71-5
Molekulargewicht: 153.181
InChI-Schlüssel: WYVIORPZOIFQHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Isopropoxypyridin-3-ol is a chemical compound with the CAS Number: 903886-71-5 . It has a molecular weight of 153.18 and its IUPAC name is 6-isopropoxy-3-pyridinol . The compound is solid in its physical form .


Synthesis Analysis

While specific synthesis methods for 6-Isopropoxypyridin-3-ol were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, utilizing a radical approach .


Molecular Structure Analysis

The InChI code for 6-Isopropoxypyridin-3-ol is 1S/C8H11NO2/c1-6(2)11-8-4-3-7(10)5-9-8/h3-6,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

6-Isopropoxypyridin-3-ol is a solid at room temperature . and should be stored in a refrigerator .

Wissenschaftliche Forschungsanwendungen

1. Anti-inflammatory Applications

6-Isopropoxypyridin-3-OL and its analogues have demonstrated significant anti-inflammatory properties. A study explored the synthesis of various analogues with the 6-Aminopyridin-3-ol scaffold, focusing on diversifying side chains at the C(6)-position. The structural modifications aimed to enhance the anti-inflammatory activities, specifically for inflammatory bowel diseases. Notably, certain compounds outperformed tofacitinib, a known anti-colitis drug, in inhibiting TNF-α-induced adhesion of monocytic cells to colonic epithelial cells and blocking TNF-α-induced angiogenesis. These findings highlight the compound's potential in developing new treatments for inflammatory bowel diseases (Chaudhary et al., 2020).

2. Applications in Organometallic Catalysis

The coordination compounds of the oligopyridine ligand, closely related to 6-Isopropoxypyridin-3-OL, are extensively utilized in various research fields, including organometallic catalysis. These compounds have catalyzed a broad spectrum of reactions, ranging from artificial photosynthesis (water splitting) to biochemical and organic transformations. The review assessing the scope and limitations of these applications emphasizes the significance of such compounds in organic and macromolecular chemistry (Winter et al., 2011).

3. Antitumor and Antiangiogenic Activities

Research indicates that analogues of 6-Isopropoxypyridin-3-OL, specifically 6-aminoalkyl-2,4,5-trimethylpyridin-3-ols, possess high antiangiogenic activities. These compounds have shown promising results in inhibiting tumor growth and angiogenesis, a crucial process for tumor development. This study offers a basis for novel angiogenesis inhibitors that can interfere with angiogenesis-related pathologies, presenting a potential avenue for cancer therapy development (Lee et al., 2014).

4. Electrocatalytic Applications

A bioinspired derivative of 6-Isopropoxypyridin-3-OL was used as a precursor to produce nanocapsules of pyridinic N-rich carbon, showcasing superior electrocatalytic activity and stability in the oxygen reduction reaction (ORR). This highlights the potential of such compounds in creating efficient alternatives to platinum catalysts, with significant implications for energy conversion and storage technologies (Yi et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name

6-propan-2-yloxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6(2)11-8-4-3-7(10)5-9-8/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVIORPZOIFQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropoxypyridin-3-OL

Synthesis routes and methods I

Procedure details

To a solution of Example 68A (7.9 g, 36.6 mmol) in tetrahydrofuran (100 mL) cooled to −78° C. under nitrogen was added butyllithium (1.6M in hexanes, 37 ml, 59.2 mmol) drop wise over 10 minutes. The reaction was stirred for 20 minutes and trimethyl borate (6.7 mL, 59.2 mmol) was added drop wise over 5 minutes. The resulting mixture was stirred for 2 hours at −78+ C. and peracetic acid (32% in acetic acid, 13 mL, 59.2 mmol) was added. After 10 minutes at −78° C. the reaction was warmed to 0° C. and stirred for 1 hour. The reaction was cooled to −10° C. and treated with 10% aqueous sodium bisulfite (30 mL). The mixture was concentrated to ⅓ volume and extracted with ether (300 mL). The organic phase was washed with water (300 mL) and brine (200 mL), dried (MgSO4), filtered, and concentrated to provide 5.2 g of the title compound (92%) as a light yellow liquid. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.23 (d, J=6.25 Hz, 6H) 4.95-5.17 (m, 1H) 6.57 (d, J=8.82 Hz, 1H) 7.14 (dd, J=8.82, 2.94 Hz, 1H) 7.65 (d, J=2.94 Hz, 1H) 9.21 (s, 1H); MS (DCI) m/z 154.0 (M+H)+.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
6.7 mL
Type
reactant
Reaction Step Three
Name
peracetic acid
Quantity
13 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Yield
92%

Synthesis routes and methods II

Procedure details

5-Chloro-6-isopropoxypyridin-3-ol (0.288 g, 1.54 mmol) was dissolved in absolute ethanol (5 mL) and heated to reflux. Then 10% palladium on Carbon (0.085 g, 0.799 mmol) and ammonium formate (1.35 g, 0.0214 mol) were added and the mixture was stirred at reflux under nitrogen for one hour. The reaction mixture was filtered on a pad of Arbocel® under a nitrogen stream and washed with MeOH (15 mL). The filtrate was concentrated in vacuo. The resulting crude was then diluted in EtOAc (20 mL) and washed with water (30 mL). The organic layer was then dried over sodium sulfate, filtered, and concentrated in vacuo to give title compound as a white solid (0.23 g, 97%):
Quantity
0.288 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
0.085 g
Type
catalyst
Reaction Step Two
Yield
97%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.